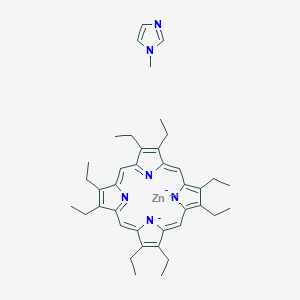![molecular formula C9H11NO2 B056083 Methyl 2-[bis(prop-2-ynyl)amino]acetate CAS No. 123846-86-6](/img/structure/B56083.png)
Methyl 2-[bis(prop-2-ynyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[bis(prop-2-ynyl)amino]acetate, also known as MBPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a versatile compound that has been widely used in various fields of research, including medicinal chemistry, drug discovery, and materials science.
Mécanisme D'action
The mechanism of action of Methyl 2-[bis(prop-2-ynyl)amino]acetate is not well understood. However, it is believed that Methyl 2-[bis(prop-2-ynyl)amino]acetate exerts its biological effects by interacting with specific targets in cells. Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[bis(prop-2-ynyl)amino]acetate has several advantages for lab experiments. It is a versatile compound that can be easily synthesized and modified. It has also been shown to have low toxicity, which makes it suitable for biological applications. However, Methyl 2-[bis(prop-2-ynyl)amino]acetate has some limitations, including its poor solubility in water, which may limit its use in some applications.
Orientations Futures
There are several future directions for Methyl 2-[bis(prop-2-ynyl)amino]acetate research. One potential direction is the development of Methyl 2-[bis(prop-2-ynyl)amino]acetate-based anticancer agents. Methyl 2-[bis(prop-2-ynyl)amino]acetate has been shown to inhibit cancer cell proliferation, and further research may lead to the development of more potent and selective anticancer agents. Another potential direction is the development of Methyl 2-[bis(prop-2-ynyl)amino]acetate-based fluorescent probes for the detection of metal ions in biological systems. Additionally, Methyl 2-[bis(prop-2-ynyl)amino]acetate may have potential applications in materials science, catalysis, and other fields of research. Further research is needed to fully explore the potential of Methyl 2-[bis(prop-2-ynyl)amino]acetate.
In conclusion, Methyl 2-[bis(prop-2-ynyl)amino]acetate is a versatile compound that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various fields of research, including medicinal chemistry, drug discovery, and materials science. Methyl 2-[bis(prop-2-ynyl)amino]acetate has several advantages for lab experiments, but also has some limitations. There are several future directions for Methyl 2-[bis(prop-2-ynyl)amino]acetate research, including the development of Methyl 2-[bis(prop-2-ynyl)amino]acetate-based anticancer agents, fluorescent probes, and materials science applications.
Méthodes De Synthèse
Methyl 2-[bis(prop-2-ynyl)amino]acetate can be synthesized using a simple and efficient method. The synthesis involves the reaction of propargylamine with methyl acrylate in the presence of a palladium catalyst. The reaction proceeds smoothly under mild conditions and yields a high purity product. The synthesis method is well-established and has been optimized for large-scale production.
Applications De Recherche Scientifique
Methyl 2-[bis(prop-2-ynyl)amino]acetate has been extensively studied in various fields of research due to its unique properties. It has been used as a building block in the synthesis of various bioactive compounds, including anticancer agents, antibacterial agents, and anti-inflammatory agents. Methyl 2-[bis(prop-2-ynyl)amino]acetate has also been used as a ligand in the design of metal complexes for catalysis and materials science applications. Additionally, Methyl 2-[bis(prop-2-ynyl)amino]acetate has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
123846-86-6 |
|---|---|
Nom du produit |
Methyl 2-[bis(prop-2-ynyl)amino]acetate |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
methyl 2-[bis(prop-2-ynyl)amino]acetate |
InChI |
InChI=1S/C9H11NO2/c1-4-6-10(7-5-2)8-9(11)12-3/h1-2H,6-8H2,3H3 |
Clé InChI |
UHLIXXRQNJHODP-UHFFFAOYSA-N |
SMILES |
COC(=O)CN(CC#C)CC#C |
SMILES canonique |
COC(=O)CN(CC#C)CC#C |
Synonymes |
Glycine, N,N-di-2-propynyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




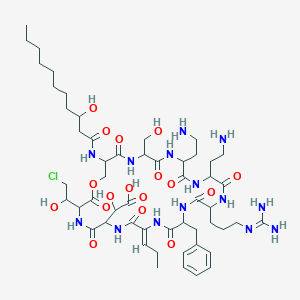
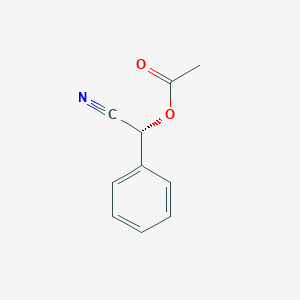
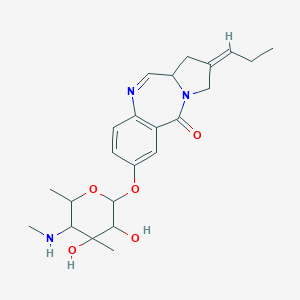
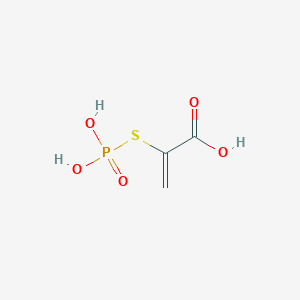
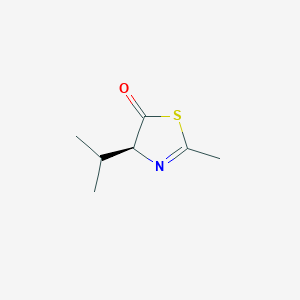
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)

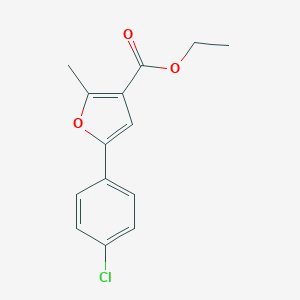

![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
